

An In-depth Technical Guide to 2-(2-Chloroethoxy)tetrahydro-2H-pyran

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)tetrahydro-2H-pyran

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)tetrahydro-2H-pyran is a versatile bifunctional molecule of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, incorporating both a reactive chloroethoxy side chain and a tetrahydropyran (THP) ether, makes it a valuable intermediate and building block. The THP ether moiety is a widely recognized protecting group for alcohols, prized for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions. Simultaneously, the chloroethyl group provides a handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of **2-(2-Chloroethoxy)tetrahydro-2H-pyran**, with a focus on its practical utility in research and development.

IUPAC Nomenclature and Structural Elucidation

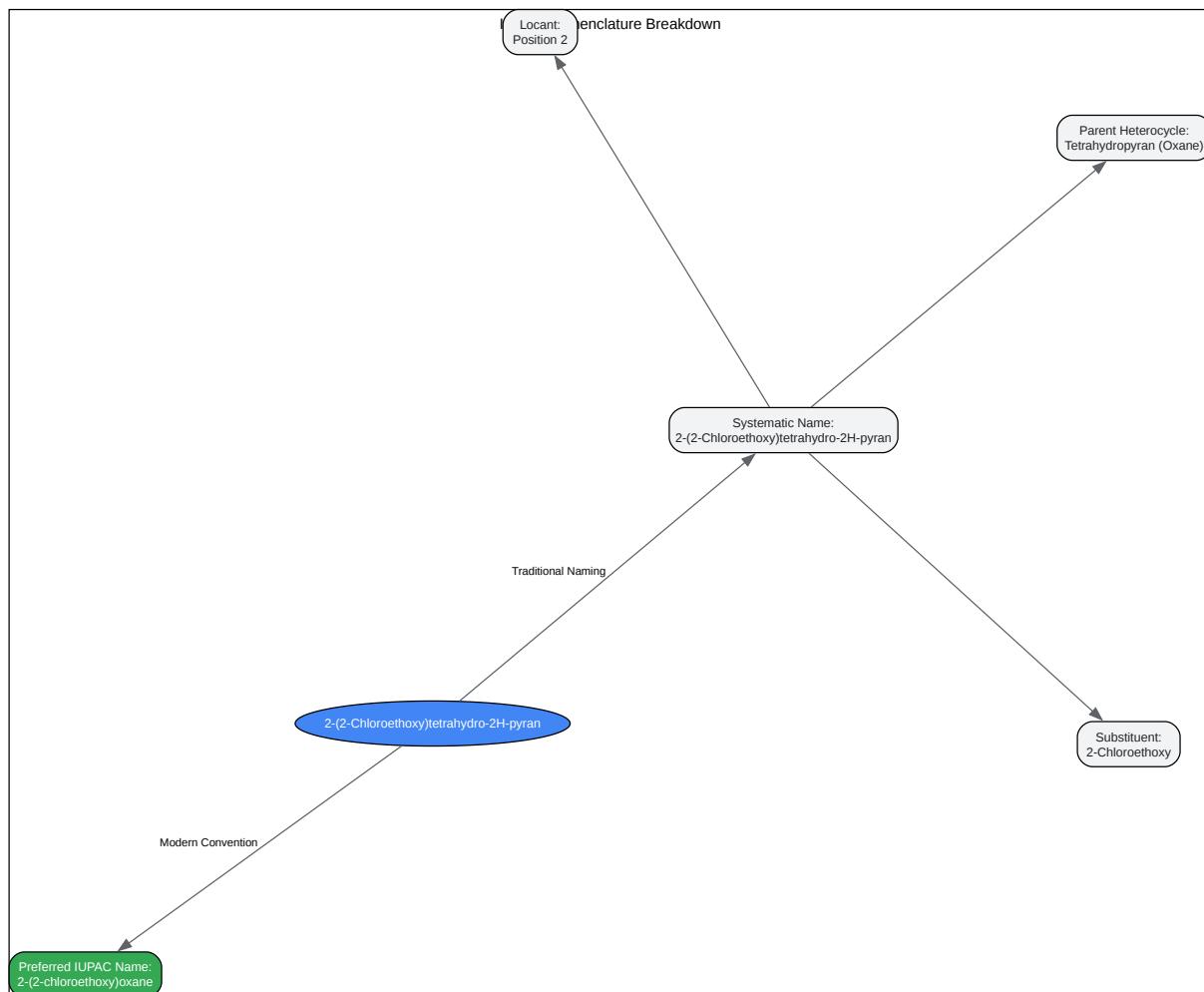
A systematic understanding of the nomenclature of **2-(2-Chloroethoxy)tetrahydro-2H-pyran** is fundamental to its study. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is 2-(2-chloroethoxy)oxane.^[1] Let's dissect this nomenclature to understand the underlying structural features.

- Oxane: This is the Hantzsch-Widman name for a six-membered saturated heterocycle containing one oxygen atom. It is the preferred IUPAC name for the tetrahydropyran ring system.
- 2-: This locant indicates that the substituent is attached to the second carbon atom of the oxane ring. The oxygen atom is assigned position 1.
- (2-chloroethoxy): This describes the substituent group attached to the oxane ring.
 - ethoxy: This indicates a two-carbon ethyl group attached to an oxygen atom.
 - 2-chloro: This signifies that a chlorine atom is attached to the second carbon of the ethoxy group.

The older, but still commonly encountered, name is **2-(2-Chloroethoxy)tetrahydro-2H-pyran**.

- pyran: This refers to a six-membered heterocyclic ring containing one oxygen atom and two double bonds.
- tetrahydro-: This prefix indicates the addition of four hydrogen atoms, resulting in a saturated ring system.
- 2H-: This designates the position of the indicated hydrogen, which is a saturated carbon atom in the pyran ring structure.
- 2-: As before, this specifies the point of attachment of the substituent.

The relationship between these naming conventions is illustrated below:

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Caption: IUPAC Nomenclature Decision Tree.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(2-Chloroethoxy)tetrahydro-2H-pyran** is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid at room temperature. A compilation of its key properties is presented in the table below.

| Property | Value | Source(s) |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₇ H ₁₃ ClO ₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 5631-96-9 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 80 °C at 8 mmHg | [4] |
| Density | 1.115 g/mL at 20 °C | [4] |
| Refractive Index (n _{20/D}) | 1.459 | |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of **2-(2-Chloroethoxy)tetrahydro-2H-pyran** involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 2-chloroethanol. This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether, which serves as a protecting group for the alcohol.

Synthesis Protocol: Tetrahydropyranylation of 2-Chloroethanol

This protocol is adapted from established methods for the tetrahydropyranylation of alcohols.[\[5\]](#)

Materials:

- 2-Chloroethanol
- 3,4-Dihydro-2H-pyran (DHP)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth(III) nitrate pentahydrate)[\[6\]](#)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

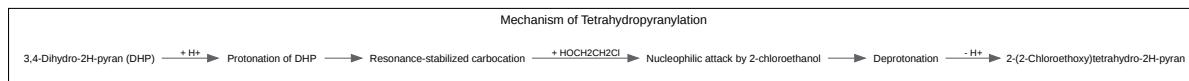
Procedure:

- To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1 to 1.5 equivalents).
- Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-TSA).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.

- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **2-(2-Chloroethoxy)tetrahydro-2H-pyran**.

Reaction Mechanism

The tetrahydropyranylation reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.



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Caption: Acid-catalyzed synthesis of **2-(2-Chloroethoxy)tetrahydro-2H-pyran**.

Applications in Drug Development and Organic Synthesis

The dual functionality of **2-(2-Chloroethoxy)tetrahydro-2H-pyran** makes it a valuable tool in the synthesis of complex molecules, particularly in the development of new therapeutic agents.

As a Protecting Group

The primary application of the THP ether moiety is the protection of alcohols. The THP group is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides. Deprotection is readily achieved under mild acidic conditions, regenerating the alcohol.

Deprotection Protocol:

- Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.
- Add a catalytic amount of an acid (e.g., p-TSA, HCl, or an acidic resin).

- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, neutralize the acid with a base (e.g., triethylamine or saturated NaHCO_3).
- Remove the solvent under reduced pressure and purify the deprotected alcohol.

As a Building Block in Pharmaceutical Synthesis

The pyran ring is a common scaffold in a variety of natural products and bioactive molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.^[7] Consequently, **2-(2-Chloroethoxy)tetrahydro-2H-pyran** serves as a precursor for the synthesis of more complex pyran-containing molecules.

While specific examples of marketed drugs synthesized directly from **2-(2-Chloroethoxy)tetrahydro-2H-pyran** are not extensively documented in readily available literature, its utility as a building block can be inferred from the synthesis of related pyran-based compounds with therapeutic potential. For instance, various pyran derivatives have been investigated as potential anticancer and antiviral agents.^{[7][8]} The chloroethoxy group can be displaced by a variety of nucleophiles to introduce different side chains, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For example, it can be used to introduce a hydroxyethyl ether linkage, a common motif in drug molecules.

The development of novel anticancer agents often targets specific enzymes or pathways, such as cyclooxygenase-2 (COX-2).^{[9][10][11]} The synthesis of complex heterocyclic systems, which may include a pyran ring, is a key strategy in the design of such inhibitors. Similarly, in the field of antiviral drug development, nucleoside analogs and other heterocyclic compounds are of great importance.^{[12][13]} The versatility of **2-(2-Chloroethoxy)tetrahydro-2H-pyran** makes it a relevant starting material for the exploration of new chemical entities in these therapeutic areas.

Spectroscopic Characterization

While a dedicated, published spectrum for **2-(2-Chloroethoxy)tetrahydro-2H-pyran** is not readily available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds like 2-(2-chloroethoxy)ethanol.^{[3][14][15][16]}

- ^1H NMR: The proton NMR spectrum is expected to show a complex set of signals. The protons on the tetrahydropyran ring will appear as a series of multiplets in the range of δ 1.5-4.0 ppm. The anomeric proton at the 2-position will likely be a distinct multiplet around δ 4.5-4.8 ppm. The protons of the chloroethoxy group will appear as two triplets, one for the $-\text{OCH}_2-$ group around δ 3.7-3.9 ppm and another for the $-\text{CH}_2\text{Cl}$ group slightly downfield, around δ 3.6-3.8 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals. The carbons of the tetrahydropyran ring will resonate in the range of δ 20-70 ppm, with the anomeric carbon at the 2-position appearing further downfield, around δ 95-100 ppm. The carbons of the chloroethoxy group are expected at approximately δ 70-72 ppm for the $-\text{OCH}_2-$ carbon and around δ 42-44 ppm for the $-\text{CH}_2\text{Cl}$ carbon.[17][18][19][20]
- IR Spectroscopy: The infrared spectrum will be characterized by strong C-O stretching vibrations in the region of $1150\text{-}1050\text{ cm}^{-1}$ for the ether linkages. The C-Cl stretch will likely appear in the range of $800\text{-}600\text{ cm}^{-1}$. The absence of a broad O-H stretching band around 3300 cm^{-1} would confirm the successful protection of the alcohol.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) and an $\text{M}+2$ peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chloroethoxy group or cleavage of the tetrahydropyran ring.

Safety and Handling

2-(2-Chloroethoxy)tetrahydro-2H-pyran should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-Chloroethoxy)tetrahydro-2H-pyran is a valuable and versatile reagent in organic synthesis. Its utility as a protected form of 2-chloroethanol allows for the selective manipulation of other functional groups in a molecule, while the chloroethyl moiety provides a reactive site

for further derivatization. This combination of features makes it a useful building block in the synthesis of complex molecules, including those with potential applications in drug discovery and development. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective application in the research and development of new chemical entities.

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